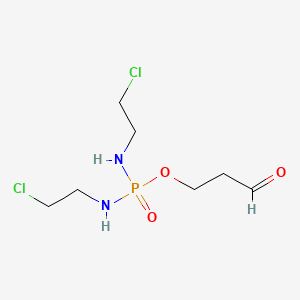
Aldoifosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldoifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. Aldoifosfamide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Aldoifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, aldoifosfamide is primarily located in the cytoplasm. In humans, aldoifosfamide is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
Aldoifosfamide is a phosphorodiamide.
Wissenschaftliche Forschungsanwendungen
1. Pharmacokinetics and Metabolism
Quantification in Biological Fluids : Aldoifosfamide, a metabolite of ifosfamide, plays a crucial role in quantifying active metabolites in pharmacology studies. A specific method involving trapping aldoifosfamide as its semicarbazone in plasma was compared to a nonspecific method, showing minor differences in the estimation of 4-hydroxyifosfamide levels, a key ifosfamide metabolite. This suggests the nonspecific method may be acceptable for initial estimations of this metabolite in biological fluids (Struck et al., 1997).
In Vivo Metabolism Studies : Studies on the enantiomers of ifosfamide in mice, including (+)-(R)-IFF and (-)-(S)-IFF, revealed no significant differences in the production of major metabolites like aldoifosfamide. This indicates the stereospecific aspects of ifosfamide metabolism are not significant in vivo (Masurel et al., 1990).
2. Analytical Methodologies
Nuclear Magnetic Resonance Spectroscopy : [31P] Nuclear Magnetic Resonance Spectroscopy provides a direct method to study biological samples without the need for extraction or derivatization. This method allowed for the detection and quantification of different phosphorated metabolites, including aldoifosfamide, in body fluids of patients treated with ifosfamide, highlighting its utility in metabolic studies (Martino et al., 1992).
Synthesis and Labeling for Quantification : Research on synthesizing oxime derivatives of intermediary oncostatic metabolites like aldoifosfamide and 4-hydroxyifosfamide for application in metabolite quantification demonstrated the feasibility of this approach. These compounds were synthesized with deuterium labeling for use as internal standards in analytical methods, such as GC/MS applications (Ludeman et al., 1995).
3. Kinetics of Bisalkylation
- Comparison with Phosphoramide Mustard : A study on the kinetics and products of the decomposition of isophosphoramide mustard at a physiological pH and temperature range showed a significantly different rate for the first and second alkylation compared to phosphoramide mustard. This provides insights into the mechanisms of bisalkylation by compounds like aldoifosfamide (Boal et al., 1989).
Eigenschaften
CAS-Nummer |
120144-70-9 |
|---|---|
Produktname |
Aldoifosfamide |
Molekularformel |
C7H15Cl2N2O3P |
Molekulargewicht |
277.08 g/mol |
IUPAC-Name |
3-bis(2-chloroethylamino)phosphoryloxypropanal |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13) |
InChI-Schlüssel |
IPTJZZUYNOWWHM-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(NCCCl)NCCCl)C=O |
Kanonische SMILES |
C(COP(=O)(NCCCl)NCCCl)C=O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
120144-70-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aldoifosfamide; UNII-S1JX147O5E; Mitoxana; Ifex |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



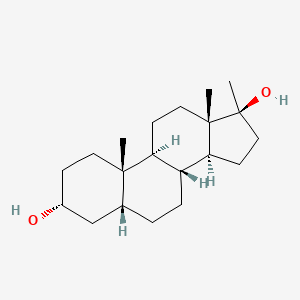

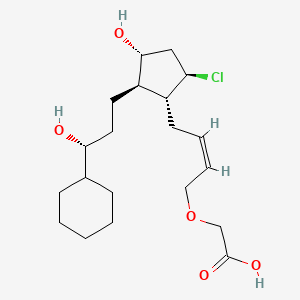
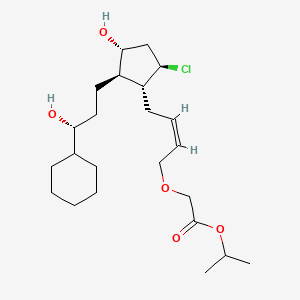
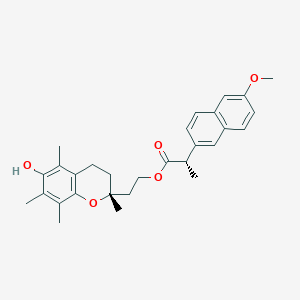
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)







